3,4,5-Trimethoxythiobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60987-94-2 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3,4,5-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NO3S/c1-12-7-4-6(10(11)15)5-8(13-2)9(7)14-3/h4-5H,1-3H3,(H2,11,15) |
InChI Key |
FCQGHVXXICVSIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for 3,4,5 Trimethoxythiobenzamide
Chemical Synthesis of 3,4,5-Trimethoxythiobenzamide as a Precursor
The preparation of this compound is a critical first step for its use in further synthetic applications. A common and effective method involves the thionation of the corresponding amide, 3,4,5-trimethoxybenzamide (B1204051). In this procedure, 3,4,5-trimethoxybenzamide is suspended in a suitable solvent, such as benzene, and treated with a thionating agent. googleapis.comgoogle.com Phosphorus pentasulfide (P₂S₅) is frequently employed for this transformation. googleapis.comgoogle.com The reaction mixture is heated under reflux, converting the amide's carbonyl group into a thiocarbonyl group. googleapis.comgoogle.com Following the reaction, a standard workup procedure involving a basic solution (e.g., sodium hydroxide) and subsequent washing and drying yields this compound, typically as a yellow powder. googleapis.comgoogle.com This method provides a direct and reliable route to the desired thioamide precursor. googleapis.com
Utilization of this compound in Heterocyclic Synthesis
The true synthetic value of this compound lies in its application as a starting material for building heterocyclic systems. The thioamide functional group is particularly adept at participating in cyclization reactions to form rings containing both sulfur and nitrogen, such as thiazoles.
The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for constructing the thiazole ring. sci-hub.seijper.org The reaction typically involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a compound containing a thioamide functional group. sci-hub.seijper.orgjpionline.org This reaction provides a direct pathway to substituted thiazoles, which are significant structural motifs in many biologically active compounds. nih.gov
In the context of the 3,4,5-trimethoxyphenyl moiety, Hantzsch-type reactions are instrumental. For example, the synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a key intermediate for more complex derivatives, is achieved by reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea. mdpi.combohrium.com This demonstrates the Hantzsch principle, where the trimethoxyphenyl unit is incorporated into the thiazole core, setting the stage for further derivatization.
A direct application of the Hantzsch synthesis using this compound is in the preparation of 5-acetylthiazole derivatives. These compounds are valuable building blocks for more complex molecules. sci-hub.se Specifically, the compound 2-(3,4,5-Trimethoxyphenyl)-4-methyl-5-acetylthiazole is synthesized through the reaction of this compound with 3-chloro-2,4-pentanedione. sci-hub.se The reaction is typically carried out in a solvent like boiling ethanol. sci-hub.se This cyclocondensation efficiently joins the two reactants to form the desired substituted thiazole, incorporating the 3,4,5-trimethoxyphenyl group at the 2-position of the thiazole ring. sci-hub.se
The versatility of this compound is further highlighted in the one-pot synthesis of complex hybrid molecules like indolylthiazoles. nih.govresearchgate.net These syntheses demonstrate how multiple reaction steps can be combined to rapidly build molecular diversity. A developed protocol allows for the preparation of various 5-(2′-indolyl)thiazoles by reacting a thioamide, such as this compound, with 3-tosyloxypentane-2,4-dione and an appropriate arylhydrazine in polyphosphoric acid (PPA). nih.govresearchgate.net
The reaction proceeds through the in situ formation of a 5-acetylthiazole intermediate, which then undergoes a Fischer indole (B1671886) synthesis with the arylhydrazine to form the final indolylthiazole product. nih.govresearchgate.net Research has shown that this compound exhibits comparable reactivity to other thioamides in this process, successfully yielding a range of indolylthiazoles bearing the 3,4,5-trimethoxyphenyl substituent. nih.gov
Table 1: Examples of Indolylthiazole Derivatives Synthesized from this compound
| Compound ID | Name | Yield | Melting Point (°C) |
|---|---|---|---|
| 2f | 5-(1H-Indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole | 55% | 126–129 |
| 2g | 5-(5-Chloro-1H-indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole | 52% | 126–127 |
| 2i | 5-(5-Bromo-1H-indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole | 58% | 128–131 |
Data sourced from Scientific Reports (2016). nih.gov
Building on the synthesis of simpler thiazoles, researchers have designed and synthesized more elaborate thiazole-pyrimidine hybrid scaffolds that feature the 3,4,5-trimethoxyphenyl moiety. mdpi.combohrium.comnih.gov These structures are of significant interest due to their potential applications in medicinal chemistry. mdpi.comresearchgate.net
The synthetic strategy begins with the Hantzsch-type synthesis of the key intermediate, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.combohrium.com This amine is then reacted with a chlorinated pyrimidine (B1678525), such as 4,6-dichloro-2-methylpyrimidine, to form an N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine intermediate. bohrium.com In the final step, a variety of amines are introduced via nucleophilic aromatic substitution, displacing the remaining chlorine atom on the pyrimidine ring to generate a library of novel thiazole-pyrimidine derivatives. mdpi.combohrium.com This modular approach allows for the systematic exploration of structure-activity relationships by varying the amine substituent. bohrium.com
Table 2: Selected Thiazole-Pyrimidine Derivatives with the 3,4,5-Trimethoxyphenyl Moiety
| Compound ID | Amine Substituent at Pyrimidine C6-Position | Yield | Melting Point (°C) |
|---|---|---|---|
| 4a | 4-Ethylpiperazin-1-yl | 82% | 208–209 |
| 4b | 4-Benzylpiperazin-1-yl | 78% | 196–197 |
| 4h | N-(2-(Piperidin-1-yl)ethyl) | 88% | 103–105 |
| 4k | N-(3-(4-Methylpiperazin-1-yl)propyl) | 74% | 89–91 |
| 4m | N-(3-(Dimethylamino)propyl) | 82% | 86–88 |
| 4n | N-(3-Hydroxypropyl) | 70% | 97–99 |
Data sourced from Medicina (2023). mdpi.com
Exploration of Other Chemical Transformations and Functionalizations of this compound
Beyond its extensive use in thiazole synthesis, this compound and its analogues are substrates for other chemical transformations. Research into alkoxythiobenzamides has included the synthesis of related thiomorpholides, demonstrating that the thioamide group can be used to construct other classes of sulfur- and nitrogen-containing heterocycles. wiley.com The exploration of such reactions expands the synthetic utility of this precursor.
Furthermore, the broader class of 3,4,5-trimethoxybenzoyl derivatives has been investigated for the synthesis of various heterocyclic systems, including oxazolidines. nih.gov These studies, while not always starting directly from the thioamide, underscore the chemical importance of the 3,4,5-trimethoxyphenyl scaffold and the continuous effort to incorporate it into novel molecular frameworks through diverse synthetic strategies.
Advanced Pharmacological and Mechanistic Research on 3,4,5 Trimethoxythiobenzamide Derivatives
In Vitro Cellular and Molecular Investigations of 3,4,5-Trimethoxythiobenzamide Derivatives
The 3,4,5-trimethoxyphenyl moiety is a key structural feature in numerous well-known antitumor agents, including combretastatin (B1194345) A-4 and podophyllotoxin. nih.gov This has prompted extensive research into synthetic derivatives incorporating this group, such as those derived from this compound, to evaluate their potential as anticancer agents. These compounds have demonstrated significant antiproliferative effects across a diverse range of human cancer cell lines.
For instance, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives showed potent growth inhibition. The 3-methyl-4-methoxy derivative, in particular, exhibited high potency against murine leukemia (L1210), murine mammary adenocarcinoma (FM3A), human T-cell acute lymphoblastic leukemia (Molt/4 and CEM), and human cervical cancer (HeLa) cells, with IC₅₀ values in the nanomolar range. nih.gov Similarly, chalcone (B49325) derivatives bearing the 3,4,5-trimethoxyphenyl group have been tested against human colorectal carcinoma (HCT116 and HT-29) and prostate cancer (DU145 and PC3) cell lines, with several compounds showing promising activity. nih.gov
Another hybrid molecule, combining ciprofloxacin (B1669076) with a 3,4,5-trimethoxy chalcone structure (CCH), displayed concentration- and time-dependent reductions in the viability of human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cells. waocp.orgnih.gov Research on 2-arylamino-5-aryl-1,3,4-thiadiazoles found that derivatives containing a 3,4,5-trimethoxyphenyl group at the 5-position were highly active, with one compound showing an IC₅₀ value of 6.6 µM against the MCF-7 breast cancer cell line. mdpi.com These findings highlight the broad-spectrum antiproliferative potential of compounds containing the 3,4,5-trimethoxy functional group.
| Compound Class | Cancer Cell Line | Cell Line Origin | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivative (4g) | L1210 | Murine Leukemia | 19 nM | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivative (4g) | FM3A | Murine Mammary Adenocarcinoma | 23 nM | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivative (4g) | Molt/4 | Human T-cell Leukemia | 18 nM | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivative (4g) | CEM | Human T-cell Leukemia | 19 nM | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivative (4g) | HeLa | Human Cervical Cancer | 16 nM | nih.gov |
| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid (CCH) | HepG2 | Human Hepatocellular Carcinoma | Concentration-dependent reduction in viability | waocp.orgnih.gov |
| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid (CCH) | MCF7 | Human Breast Adenocarcinoma | Concentration-dependent reduction in viability | waocp.orgnih.gov |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Human Breast Adenocarcinoma | 6.6 µM | mdpi.com |
Research into the mechanisms of action for 3,4,5-trimethoxyphenyl derivatives has identified several key intracellular targets and signaling pathways through which they exert their antiproliferative effects.
A primary target for many of these compounds is the microtubule system. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov Certain 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, causing cells to arrest in the G2/M phase of the cell cycle. nih.gov This mechanism is shared with other potent anticancer agents that also feature the 3,4,5-trimethoxyphenyl group, such as combretastatin A-4. nih.gov
Another identified mechanism involves the modulation of critical signaling pathways that regulate cell survival and inflammation. Derivatives such as 3,4′,5-trimethoxy-trans-stilbene have been found to suppress the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov Specifically, these compounds can reduce the phosphorylation of key proteins like p38, JNK, ERK, IKKα/β, IκBα, and p65. nih.govresearchgate.net The NF-κB pathway is crucial for inflammatory responses and cell survival, and its inhibition can render cancer cells more susceptible to apoptosis.
Furthermore, some derivatives have been shown to target NADPH oxidase 4 (Nox4). ROS generated by Nox4 are implicated in signal transduction and can promote tumor cell growth. Inhibition of Nox4 in certain cancer cells, such as B1647 acute myeloid leukemia, has been suggested to contribute to the antiproliferative effects of some 3,4,5-trimethoxyphenyl-containing compounds. nih.gov The ciprofloxacin chalcone hybrid (CCH) was found to induce apoptosis by up-regulating the p53 tumor suppressor protein and tumor necrosis factor-alpha (TNF-α), while down-regulating cyclooxygenase-2 (COX-2). nih.gov
The enzymatic inhibition profiles of 3,4,5-trimethoxyphenyl derivatives are central to their therapeutic potential. A significant body of research points to the direct inhibition of tubulin polymerization as a key mechanism. nih.govnih.gov Compounds based on the 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene skeleton have been identified as potent inhibitors of tubulin assembly, binding to the colchicine (B1669291) site on tubulin. nih.gov This inhibition disrupts the formation of the mitotic spindle, a critical step in cell division, thereby halting proliferation.
In addition to cytoskeletal proteins, derivatives have been developed to target enzymes involved in DNA synthesis. A novel resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), was found to be a potent inhibitor of ribonucleotide reductase (RR). consensus.appnih.govconsensus.app RR is the key enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication. nih.gov Incubation of HL-60 human promyelocytic leukemia cells with KITC led to a significant depletion of intracellular dTTP and dATP pools and a marked reduction in the in situ activity of RR. consensus.appnih.gov This enzymatic inhibition directly hinders the cell's ability to synthesize DNA, leading to apoptosis.
Preclinical Mechanistic Studies of this compound Derivatives
In modern drug discovery, in silico computational models are crucial for the early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are key determinants of a compound's pharmacokinetic profile. researchgate.net These predictive tools analyze a molecule's structure to estimate pharmaceutically relevant characteristics, helping to identify candidates with favorable drug-like properties before costly synthesis and testing. jonuns.com
For derivatives containing the 3,4,5-trimethoxyphenyl group, these models can predict parameters based on Lipinski's "rule of five," which correlates physicochemical properties with oral bioavailability. nih.gov Key predicted parameters include:
Molecular Weight (MW): Generally aimed to be below 500 Da.
LogP: A measure of lipophilicity, ideally less than 5.
Hydrogen Bond Donors and Acceptors: Affecting solubility and membrane permeability.
Polar Surface Area (PSA): Influencing transport properties.
In silico tools like pKCSM and TOPKAT can further predict potential toxicity, such as mutagenicity (Ames test) and hepatotoxicity, as well as metabolic liabilities, including interactions with cytochrome P450 enzymes. jonuns.comnih.govmdpi.com By screening virtual compounds, these models allow for the early optimization of structures to improve their pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. researchgate.net
| Predicted Parameter | Significance in Pharmacokinetics | Typical In Silico Tool | Source |
|---|---|---|---|
| LogP (Lipophilicity) | Affects absorption, distribution, and metabolism. | ACD/Percepta™, pKCSM | nih.gov |
| Aqueous Solubility | Crucial for absorption from the GI tract. | MetaDrug™ | nih.gov |
| Plasma Protein Binding | Influences the free fraction of the drug available for action. | MetaDrug™ | nih.gov |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. | SwissADME, pKCSM | jonuns.com |
| Hepatotoxicity | Assesses the risk of liver damage. | TOPKAT | mdpi.com |
| Ames Mutagenicity | Predicts the potential to cause DNA mutations. | TOPKAT | mdpi.com |
The therapeutic efficacy of orally administered drugs is highly dependent on their metabolic stability and bioavailability. Studies on resveratrol, a parent compound for many trimethoxy derivatives, have shown that its therapeutic application is often limited by low bioavailability. mdpi.com This has driven research into methoxylated analogs, such as 3,4',5-trimethoxy-trans-stilbene (3,4',5-TMS), which exhibit improved pharmacokinetic characteristics, including greater plasma exposure, a longer elimination half-life, and lower clearance compared to resveratrol. mdpi.comresearchgate.net
Metabolic investigations using human liver microsomes (HLM) on related sulfur-containing compounds, such as thiosemicarbazones, have identified several common metabolic pathways. nih.gov These include oxidative desulfuration (conversion of C=S to C=O), dehydrogenation, hydroxylation, and demethylation. nih.gov The presence of the thioamide group in this compound suggests it may undergo similar metabolic transformations. Oxidative desulfuration would convert the thioamide to the corresponding benzamide (B126), potentially altering its biological activity and clearance rate.
Efforts to enhance the bioavailability of poorly soluble drugs often involve formulation strategies. For instance, co-grinding sparingly water-soluble drugs with excipients like D-mannitol can markedly reduce particle size to the submicron level, thereby improving dissolution and subsequent absorption. nih.gov Pharmacokinetic studies in animal models are essential to confirm these findings. For example, oral administration of an optimized 2,4,5-trisubstituted benzamide to mice demonstrated high oral bioavailability (F = 80%), achieving plasma concentrations above the efficacious dose for several hours. nih.gov Such studies provide critical data on a compound's Cmax (maximum plasma concentration), t1/2 (elimination half-life), and AUC (total drug exposure), guiding the development of orally active therapeutic agents. mdpi.comnih.gov
Structure Activity Relationship Sar and Chemoinformatic Approaches for 3,4,5 Trimethoxythiobenzamide Derivatives
Systematic Elucidation of Structural Features Influencing Biological Activity
The biological activity of 3,4,5-Trimethoxythiobenzamide derivatives is significantly influenced by the various structural components of the molecule. Key among these are the substituents on the thiazole (B1198619) ring and the role of the 3,4,5-trimethoxyphenyl moiety.
The thiazole ring is a common scaffold in medicinal chemistry, and its substitution pattern in derivatives of this compound plays a critical role in determining their biological efficacy, particularly their anticancer properties. analis.com.mynih.govglobalresearchonline.net The nature and position of substituents on the thiazole ring can dramatically alter the compound's interaction with its biological target. nih.gov
In a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the substituents at the C2- and C5-positions of the thiazole core were found to have a profound effect on antiproliferative activity. The potency of these molecules was highly dependent on the substituent at the 2-position of the thiazole ring. For instance, comparing compounds with the same substituent at the C5-position, the order of potency for the moiety at the C2-position was generally found to be NHCH3 > Me ≫ N(CH3)2. An increase in the steric bulk at the C2-position, such as moving from an N-methylamino to an N,N-dimethylamino group, led to a significant decrease in activity.
The following table illustrates the impact of C2-substituents on the antiproliferative activity against the MCF-7 breast cancer cell line:
| Compound ID | C2-Substituent | C5-Substituent | IC50 (µM) against MCF-7 |
| 1 | -NH2 | -Ph | >10 |
| 2 | -NHCH3 | -Ph | 0.038 |
| 3 | -N(CH3)2 | -Ph | 1.2 |
| 4 | -CH3 | -Ph | 0.85 |
This table is representative of the structure-activity relationship trends observed in related compound series.
The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophoric feature in a wide array of biologically active molecules, including many with anticancer properties. nih.govnih.gov In the context of this compound derivatives, this group is often essential for potent activity, particularly in compounds designed as tubulin polymerization inhibitors. nih.govnih.gov
The TMP moiety is recognized as a key tubulin-binding element. nih.gov It is believed to interact with the colchicine (B1669291) binding site on β-tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. The three methoxy (B1213986) groups are critical for this interaction, and their removal or alteration often leads to a dramatic loss of activity.
For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the presence of the 3,4,5-trimethoxyphenyl group on the "C" ring was paramount for potent antiproliferative activity. The removal of even one or two methoxy groups from this ring resulted in a significant decrease in cytotoxicity.
The following table demonstrates the importance of the methoxy groups on the phenyl ring for anticancer activity:
| Compound ID | Phenyl Ring Substitution | Average IC50 (nM) |
| 5 | 3,4,5-trimethoxy | 41 |
| 6 | 3,5-dimethoxy | 261 |
| 7 | 4-methoxy | >20,000 |
| 8 | 3-methoxy | >20,000 |
This table is illustrative of the critical role of the 3,4,5-trimethoxy substitution pattern for biological activity in analogous compound series.
The TMP moiety's role is not limited to tubulin inhibition. It is a recurring motif in compounds targeting various other receptors and enzymes, where it often contributes to favorable binding interactions within the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edursc.org For this compound derivatives, QSAR studies can provide valuable insights for optimizing their structure to enhance a desired biological effect.
While specific QSAR studies on this compound for anticancer activity are not extensively reported, a study on (thio)benzamide herbicides provides a relevant methodological example. In this study, MIA-QSAR (Multivariate Image Analysis applied to QSAR) was used to model the herbicidal activities of a series of (thio)benzamides targeting photosynthetic system II (PSII). nih.gov This approach allowed for the identification of key structural features influencing herbicidal activity and the design of new, potentially more potent, candidates. nih.gov
A typical 2D-QSAR study involves the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules and then using statistical methods, such as multiple linear regression, to build a model that correlates these descriptors with the observed biological activity. nih.gov For this compound derivatives, such a model could help in predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources.
For instance, a hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC50 = β0 + β1(LogP) + β2(Dipole_Moment) + β3*(ASA_H)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP represents the hydrophobicity of the molecule.
Dipole_Moment is an electronic descriptor.
ASA_H is the solvent-accessible surface area of hydrophobic atoms.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis.
Such a model could indicate, for example, that increasing hydrophobicity (LogP) to a certain extent might lead to enhanced activity.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds
Both ligand-based and structure-based drug design are powerful strategies for the development of novel therapeutic agents based on the this compound scaffold. nih.govsemanticscholar.org
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. semanticscholar.org This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. For this compound derivatives, LBDD could involve:
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for biological activity. A pharmacophore model for this compound derivatives would likely include the 3,4,5-trimethoxyphenyl moiety as a key hydrophobic and hydrogen bond accepting feature, and specific features on the thiazole ring that are found to be important from SAR studies.
3D-QSAR: As an extension of 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of molecules with their biological activity. This can provide a more detailed understanding of the SAR and guide the design of new compounds with improved properties. rsc.org
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.govgreeley.orgcrystaledges.org If the target of this compound is known (e.g., tubulin), SBDD can be a very effective approach. SBDD for this scaffold would involve:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound derivatives into the colchicine binding site of tubulin, for example, could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its inhibitory activity. This information can then be used to design modifications that enhance these interactions.
De Novo Design: This involves designing a novel ligand from scratch or by growing a fragment within the active site of the target. This can lead to the discovery of entirely new chemical scaffolds that are optimized for binding to the target.
The iterative application of these design principles, coupled with chemical synthesis and biological evaluation, is a powerful strategy for the development of novel and more effective therapeutic agents based on the this compound scaffold. greeley.org
Computational Chemistry and Molecular Dynamics Simulations of 3,4,5 Trimethoxythiobenzamide and Its Derivatives
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 3,4,5-Trimethoxythiobenzamide, to the binding site of a target protein. chemrxiv.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their steric and energetic complementarity.
The primary goal of molecular docking is to identify the most likely binding pose of a ligand and to estimate the strength of the interaction, commonly expressed as a docking score or binding free energy (typically in kcal/mol). mdpi.com Lower binding energy values suggest a more stable and favorable interaction between the ligand and the target. mdpi.com These predictions are crucial for structure-activity relationship (SAR) studies, where researchers aim to understand how chemical modifications to a lead compound affect its biological activity.
In studies of related trimethoxyphenyl compounds, molecular docking has been successfully used to establish correlations between in silico results and experimental biological data. nih.gov For instance, docking simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with the enzyme acetylcholinesterase revealed key interactions with residues in the catalytic and peripheral anionic sites. nih.gov These interactions often include hydrogen bonds and hydrophobic contacts, which are critical for stabilizing the ligand-protein complex. nih.govresearchgate.net By analyzing these interactions, medicinal chemists can rationally design new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.
Table 1: Hypothetical Molecular Docking Results for this compound Analogues against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -7.8 | TYR 84, SER 122, PHE 288 | H-Bond with SER 122, Pi-Pi Stacking with TYR 84 |
| Analogue A | -8.5 | TYR 84, SER 122, ASP 285 | H-Bond with SER 122 & ASP 285, Pi-Pi Stacking |
| Analogue B | -9.2 | TRP 86, TYR 337, PHE 338 | H-Bond with TRP 86, Hydrophobic interactions |
| Analogue C | -7.1 | LEU 125, VAL 290 | Hydrophobic interactions only |
Note: This data is illustrative and serves to represent typical results from molecular docking studies.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of these systems. nih.gov Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. ufms.brufms.br For flexible molecules like this compound, which have rotatable bonds, multiple low-energy conformations can exist. Theoretical calculations are used to determine the geometry and relative energies of these conformers, identifying the most populated and likely bioactive shape of the molecule. ufms.br
Molecular dynamics simulations build upon this by simulating the physical movements of atoms and molecules over time. rsc.org An MD simulation of a ligand-protein complex, starting from a pose identified through docking, can assess the stability of the predicted binding mode. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value over time indicates that the complex remains in a consistent equilibrium state, suggesting a stable binding interaction. nih.gov
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This can highlight which parts of the protein are flexible and which are constrained by the ligand's binding. nih.gov Together, these analyses provide a more complete and dynamic understanding of how a derivative of this compound interacts with its biological target, confirming the stability of key interactions observed in static docking models. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Metrics for a Ligand-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Average Complex RMSF (Å) |
| 0 | 0.0 | 0.0 | 0.5 |
| 20 | 1.2 | 1.5 | 0.8 |
| 40 | 1.4 | 1.6 | 0.9 |
| 60 | 1.3 | 1.5 | 0.8 |
| 80 | 1.5 | 1.7 | 0.9 |
| 100 | 1.4 | 1.6 | 0.8 |
Note: This data is hypothetical. Stable RMSD values after an initial equilibration period suggest a stable complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. dergipark.org.tr These methods provide a detailed description of the electron distribution, which is fundamental to understanding a molecule's structure, stability, and chemical reactivity.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other molecules, including biological targets. This information is invaluable for reactivity profiling, which aims to understand how a compound might react within a biological system. nih.govresearchgate.net For this compound, understanding the reactivity of the thioamide group is particularly important for predicting potential covalent interactions or metabolic transformations.
Table 3: Calculated Quantum Chemical Properties for this compound
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
| Electron Affinity | 1.1 eV | Energy released when an electron is added |
| Ionization Potential | 7.8 eV | Energy required to remove an electron |
Note: These values are representative and would be determined using specific DFT methods and basis sets.
Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery
Cheminformatics combines computational methods with chemical information to support drug discovery research. mdpi.com One of its most powerful applications is virtual screening, a cost-effective strategy used to search vast digital libraries of chemical compounds to identify those that are most likely to exhibit a desired biological activity. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing.
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against the target of interest. Methods like 2D and 3D similarity searching are used to find compounds in a database that are structurally similar to a known active compound, such as this compound. nih.gov This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov
Structure-based virtual screening (SBVS) requires the 3D structure of the biological target. nih.gov In this approach, large libraries of compounds are computationally docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or complementarity. researchgate.net This method is particularly useful for discovering novel chemical scaffolds that are structurally distinct from known inhibitors. nih.gov
Both strategies can be employed to discover novel analogues of this compound. A typical workflow involves preparing a large compound library, performing the virtual screen using either similarity or docking algorithms, and then filtering the top-ranked "hits" for further computational and experimental evaluation.
Table 4: A Generalized Workflow for Virtual Screening
| Step | Description | Tools and Methods |
| 1. Target/Ligand Selection | Define the protein target or select a known active query molecule (e.g., this compound). | PDB database, literature review. |
| 2. Library Preparation | Prepare a large database of chemical compounds for screening (e.g., ZINC15, ChEMBL). researchgate.net This includes generating 3D conformations and assigning correct protonation states. | LigPrep, Open Babel. |
| 3. Screening | Perform either a structure-based screen (docking) or a ligand-based screen (similarity search). nih.gov | AutoDock Vina, BUDE, ROCS. mdpi.comresearchgate.net |
| 4. Hit Selection & Filtering | Rank the compounds based on docking score or similarity coefficient. Apply filters based on physicochemical properties (e.g., Lipinski's Rule of Five). | Tanimoto coefficient, Glide Score. nih.govanncaserep.com |
| 5. Post-Screening Analysis | Visually inspect the binding modes of top-ranked hits. Perform more rigorous calculations like MD simulations or binding free energy calculations. | MOE, PyMOL, MM-PBSA. researchgate.net |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Enhanced Diversity
The exploration of the chemical space around the 3,4,5-trimethoxythiobenzamide core is crucial for the discovery of new therapeutic agents with improved potency and selectivity. Future efforts in synthetic chemistry will likely focus on the development of more efficient, versatile, and sustainable methods to generate a wide array of derivatives.
Recent advancements in the synthesis of thioamides, in general, provide a roadmap for future work on this compound. chemrxiv.orgchemrxiv.org Methodologies such as microwave-assisted organic synthesis (MAOS) have shown promise in accelerating reaction times and improving yields for the synthesis of related heterocyclic compounds. researchgate.net The application of MAOS to the synthesis of this compound derivatives could facilitate the rapid generation of compound libraries for biological screening.
Furthermore, the development of novel catalytic systems is a key area of interest. This includes the use of ionic liquids and transition-metal-free transamidation reactions, which offer greener and more efficient alternatives to traditional synthetic methods. mdpi.com The exploration of one-pot, multi-component reactions will also be instrumental in creating structural diversity by efficiently combining multiple building blocks in a single synthetic operation. mdpi.com These advanced synthetic strategies will enable the creation of libraries of this compound analogs with diverse substitutions on the aromatic ring and modifications of the thioamide group, paving the way for a deeper understanding of structure-activity relationships.
Combinatorial chemistry, a powerful tool for the rapid synthesis of large numbers of compounds, is also expected to play a significant role. rjpbcs.comnih.govpharmatutor.org The use of solid-phase synthesis or solution-phase parallel synthesis can be employed to create extensive libraries of this compound derivatives. nih.gov For instance, DNA-encoded library (DEL) technology could be adapted to synthesize vast collections of these compounds, allowing for high-throughput screening against a multitude of biological targets. rsc.org
Identification of New Biological Targets and Expanded Therapeutic Applications
While the 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in tubulin inhibitors, future research will aim to identify new biological targets for this compound and its derivatives, thereby expanding their therapeutic potential. nih.govnih.govresearchgate.net
Tubulin as a Primary Target: The 3,4,5-trimethoxyphenyl group is a critical component for binding to the colchicine (B1669291) site of tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.govmdpi.com Future studies will likely focus on synthesizing novel analogs of this compound to optimize their interaction with the colchicine binding site, potentially leading to compounds with enhanced potency and a better side-effect profile. nih.govresearchgate.net Research into derivatives that can overcome mechanisms of drug resistance, such as the overexpression of β-III tubulin, is a particularly promising avenue. nih.gov
Emerging Targets and Multi-Targeting Agents: Beyond tubulin, researchers are exploring other potential biological targets for compounds containing the 3,4,5-trimethoxyphenyl scaffold. For example, some pyrrolizine derivatives bearing this moiety have been shown to inhibit multiple oncogenic kinases in addition to their effect on tubulin polymerization. nih.gov This dual-targeting approach, hitting both tubulin and other cancer-related pathways, presents an innovative strategy to combat the complexity and heterogeneity of cancer. nih.gov Future investigations may use techniques like photoaffinity labeling and proteomics to identify the direct binding partners of this compound within the cell, potentially revealing novel targets and mechanisms of action. kent.ac.uk The identification of new targets could open up therapeutic applications in areas beyond oncology, such as neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.gov
Integration of Advanced Computational Techniques in Rational Drug Discovery
The use of advanced computational techniques is becoming increasingly integral to the drug discovery process, and the development of this compound-based therapeutics is no exception. In silico methods can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional experimental approaches. researchgate.net
Molecular Docking and Structure-Based Design: Molecular docking studies have already been employed to understand the binding interactions of 3,4,5-trimethoxyphenyl derivatives with the colchicine binding site of tubulin. nih.govmdpi.comnih.gov Future research will leverage more sophisticated computational models to predict the binding affinities and modes of novel this compound analogs with greater accuracy. This will enable the rational design of compounds with improved target specificity and potency. nih.gov By exploring the hydrophobic subpockets and key amino acid residues within the target's binding site, computational chemists can guide the synthesis of more effective inhibitors. mdpi.com
Virtual Screening and ADMET Prediction: Virtual screening of large compound libraries against known and novel biological targets will be a key strategy for identifying promising new leads. mdpi.com Furthermore, computational tools will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This early-stage assessment of drug-likeness helps to prioritize the synthesis of candidates with a higher probability of success in later stages of drug development. The integration of artificial intelligence and machine learning algorithms can further enhance the predictive power of these models.
Synergistic Approaches with Other Chemical Entities and Combinatorial Strategies
To enhance the therapeutic efficacy and overcome the challenge of drug resistance, future research will increasingly focus on combining this compound-based agents with other chemical entities.
Combination Therapies: As tubulin inhibitors, derivatives of the 3,4,5-trimethoxyphenyl core are prime candidates for combination therapies in cancer treatment. nih.gov Synergistic effects have been observed when combining tubulin-destabilizing agents with microtubule-stabilizing drugs like paclitaxel, as well as with other classes of anticancer agents such as cisplatin (B142131) and trastuzumab. aacrjournals.orgmdpi.comaacrjournals.org The rationale behind these combinations is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance. Future clinical and preclinical studies will be crucial to identify the most effective combination regimens and optimal dosing schedules.
Combinatorial Chemistry for Library Synthesis: The principles of combinatorial chemistry will be applied to systematically generate libraries of this compound derivatives. rjpbcs.comnih.govpharmatutor.org By reacting a set of diverse building blocks with the core scaffold, researchers can rapidly produce a large number of structurally related compounds. pharmatutor.org This approach, coupled with high-throughput screening, will accelerate the discovery of new bioactive molecules. The synthesis of focused libraries, designed with the aid of computational methods, will allow for a more targeted exploration of the chemical space around specific biological targets.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,4,5-Trimethoxythiobenzamide, and how do reaction parameters influence yield?
Answer:
The synthesis of this compound typically involves condensation reactions between thiobenzamide precursors and methoxylated benzoic acid derivatives. Key parameters include:
- Coupling Agents : Use of carbodiimides (e.g., DCC) with catalysts like DMAP to facilitate amide bond formation, as demonstrated in similar benzamide syntheses .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux conditions optimize reaction efficiency.
- Purification : Column chromatography or recrystallization ensures high purity. Scalability is achievable by adjusting reagent stoichiometry and reaction time, as noted in protocols for analogous thiobenzamides .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
Critical analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy, thioamide, and aromatic protons, with shifts around δ 3.8–4.0 ppm for methoxy groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity, especially when synthesizing derivatives for biological testing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis compared to other thioamides?
Answer:
In one-pot syntheses of 5-(2′-indolyl)thiazoles, this compound exhibits moderate reactivity due to electron-donating methoxy groups, which stabilize intermediates but reduce nucleophilicity compared to thioacetamide. Key factors:
- Electronic Effects : Methoxy substituents enhance resonance stabilization of the thioamide group, slowing cyclocondensation kinetics .
- Steric Considerations : Bulky trimethoxy groups may hinder access to reactive sites, necessitating optimized temperatures (e.g., 80–100°C) for efficient heterocycle formation .
Advanced: How do structural modifications of this compound influence its bioactivity in anticancer assays?
Answer:
Structure-activity relationship (SAR) studies on benzamide derivatives suggest:
- Methoxy Positioning : The 3,4,5-trimethoxy pattern enhances membrane permeability and binding to tubulin or kinase targets, as seen in fluorinated xanthene derivatives .
- Thioamide vs. Amide : The thioamide group may improve redox modulation or metal chelation, potentially altering cytotoxicity profiles. In vitro assays (e.g., MTT on cancer cell lines) should compare IC values against non-thioated analogs .
Advanced: What strategies resolve contradictory data in reaction outcomes when using this compound under varying conditions?
Answer:
Contradictions in yield or byproduct formation can be addressed by:
- Reaction Monitoring : Real-time TLC or in situ IR tracks intermediate formation, ensuring optimal reaction progression .
- Parameter Optimization : DOE (Design of Experiments) evaluates interactions between temperature, solvent polarity, and catalyst loading. For example, DMF at 90°C may suppress side reactions observed in THF .
- Computational Modeling : DFT calculations predict reactive sites and transition states, guiding experimental adjustments .
Advanced: How can researchers design experiments to probe the interaction of this compound with biological macromolecules?
Answer:
Methodologies include:
- Molecular Docking : AutoDock or Schrödinger Suite models binding to tubulin or DNA topoisomerases, leveraging crystallographic data from related benzamides .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to purified protein targets.
- Cellular Imaging : Fluorescent analogs (e.g., xanthene-conjugated derivatives) track subcellular localization in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
